![molecular formula C13H18O6S B14210124 Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-79-5](/img/structure/B14210124.png)
Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the reaction of a hydroxybutanoate derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the benzenesulfonyl group can produce a benzene derivative.
科学的研究の応用
Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects. The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
Propan-2-yl 4-[(benzenesulfonyl)oxy]benzoate: This compound has a similar structure but with a benzoate group instead of a hydroxybutanoate group.
1-((Propan-2-ylideneamino)oxy)propan-2-yl 4-methylbenzenesulfonate: This compound has a similar benzenesulfonyl group but with different substituents.
Uniqueness
Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is unique due to the presence of both a benzenesulfonyl group and a hydroxybutanoate moiety
特性
CAS番号 |
828276-79-5 |
|---|---|
分子式 |
C13H18O6S |
分子量 |
302.35 g/mol |
IUPAC名 |
propan-2-yl 4-(benzenesulfonyloxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C13H18O6S/c1-10(2)19-13(15)8-11(14)9-18-20(16,17)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3 |
InChIキー |
ONLCMIAXCMYBPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
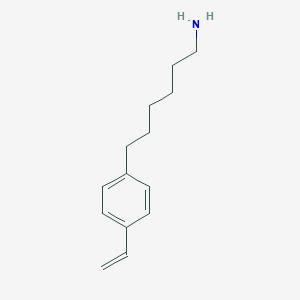
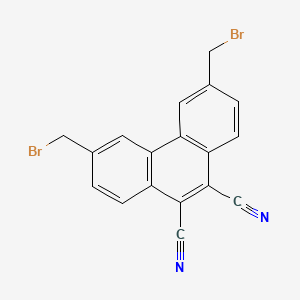
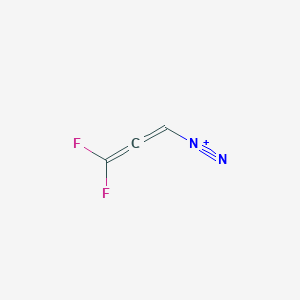
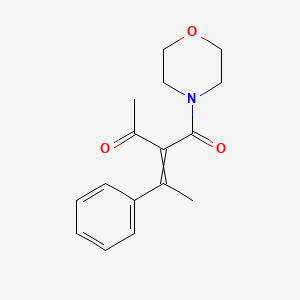

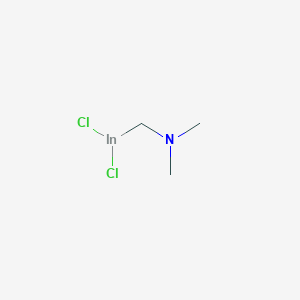
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)
![Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14210117.png)
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
